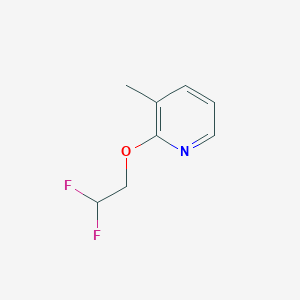
N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that falls under the class of sulfonamides. It is known for its significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The molecular structure of this compound includes a cyclopentyl group, a fluoro substituent, a methoxy group, a trifluoromethyl group, and a benzenesulfonamide backbone, making it highly versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials generally include cyclopentylamine, 5-fluoro-2-methoxybenzenesulfonyl chloride, and 3-(trifluoromethyl)-1H-pyrazole. The reaction conditions often require the presence of a base, such as triethylamine or sodium hydride, to facilitate nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve batch or continuous flow processes. Optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, are crucial to maximizing yield and purity. Solvent selection is also critical, with common solvents including dichloromethane, ethanol, and acetonitrile.
化学反应分析
Types of Reactions
N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced using agents like lithium aluminium hydride.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: : Amines, alcohols, and thiols.
Electrophiles: : Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Conditions: : Reactions typically occur under mild to moderate temperatures (20-80°C) and neutral to slightly basic pH.
Major Products
The major products formed from these reactions depend on the reactants and conditions. For example:
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates amines or alcohols.
Substitution: : Forms various substituted derivatives.
科学研究应用
Chemistry
In chemistry, N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is used as a reagent or intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound serves as a tool for probing cellular pathways and investigating protein-ligand interactions. Its fluorine and trifluoromethyl groups enhance its ability to bind to biological targets, making it useful in the design of molecular probes and inhibitors.
Medicine
The compound's potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its sulfonamide moiety is known for its antimicrobial properties, and modifications to its structure may yield compounds with enhanced activity against various pathogens.
Industry
In industry, this compound is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the manufacture of agrochemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism by which N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors that play critical roles in cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibition or modulation of enzyme activity, such as proteases or kinases.
Receptors: : Binding to receptor sites, altering signal transduction pathways.
Pathways: : Affecting pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
N-cyclopentyl-5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
N-cyclopentyl-5-fluoro-2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(difluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to these similar compounds, N-cyclopentyl-5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide possesses unique properties due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups enhances its potential for diverse applications in scientific research and industrial processes.
This compound's versatility and effectiveness make it a significant subject of study across multiple scientific disciplines. Its unique combination of functional groups enables a broad range of chemical reactions and applications, highlighting its importance in advancing research and industrial innovation.
属性
IUPAC Name |
N-cyclopentyl-5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F4N3O3S/c1-28-15-7-6-13(19)12-16(15)29(26,27)25(14-4-2-3-5-14)11-10-24-9-8-17(23-24)18(20,21)22/h6-9,12,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBKONWFWPAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)

![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)
![(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749725.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)



![(2S,4R)-N-[[2-(5,5-Dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2749732.png)



